molecular formula C14H19BClNO3 B11761439 N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B11761439
M. Wt: 295.57 g/mol
InChI Key: ZTFIUAJGQDWYBC-UHFFFAOYSA-N
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Description

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C12H17BClNO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 5-chloro-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boron-containing ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions. The boron-containing dioxaborolane ring is a key feature that allows it to undergo coupling reactions, forming stable biaryl compounds. The chlorine atom can be substituted with other nucleophiles, enabling the formation of diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to its combination of a boron-containing dioxaborolane ring and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research .

Properties

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H19BClNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)

InChI Key

ZTFIUAJGQDWYBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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